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Compound of Interest

Ethyl 2-bromo-4,5-
Compound Name:

dimethoxybenzoate
CAS No.: 17667-33-3
Cat. No.: B6357859

Get Quote

\ J

CAS Number: 17667-33-3 Molecular Formula: C

H
BrO

Molecular Weight: 289.12 g/mol Physical State: Colorless crystalline needles (MP: 83—-85 °C)[1]

Executive Summary

Ethyl 2-bromo-4,5-dimethoxybenzoate is a critical pharmacophore intermediate, primarily
utilized in the synthesis of isoquinoline alkaloids and spasmolytic agents such as Pinaverium
Bromide.[1] Its structural integrity relies on the precise regiochemical placement of the bromine
atom at the C2 position, ortho to the ester functionality.

This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) to validate the
identity and purity of this compound.[1] It distinguishes the target molecule from common
impurities, such as the 3-bromo isomer or over-brominated byproducts, using self-validating
spectral markers.[1]
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Structural Analysis & Fragmentation Strategy

Before interpreting the spectra, it is vital to understand the electronic environment of the
molecule. The 4,5-dimethoxy substitution pattern creates a specific electron-rich aromatic
system, while the 2-bromo and 1-ethoxycarbonyl groups introduce steric and electronic
desymmetrization.[1]

Key Structural Markers

e Regiochemistry: The para-relationship of the two aromatic protons (H3 and H6) results in
singlet multiplicities in the

H NMR, a definitive test for the 2,4,5-substitution pattern.[1]
* |sotopic Signature: The presence of Bromine (

Br and

Br) creates a characteristic 1:1 doublet in the Mass Spectrum.[1]

Diagram 1: Structural Elucidation Logic

This workflow illustrates the logical path to confirm the structure using the data provided below.

M+ Doublet (1:1) Ester C=0 Two Singlets (Para H)

Unknown Sample Step 1 Mass Spectrometry Confirmed cf Confirmed 1H NMR Confirmed Identity Confirmed:
(C11H13BrO4) (Check Isotope Pattern) ieck Function: roups) (Check Regiochemistry) Ethyl 2-bromo-4,5-dimethoxybenzoate

Click to download full resolution via product page

Caption: Logical workflow for validating the structure. Note the reliance on NMR singlets to rule
out ortho/meta isomers.

Spectroscopic Characterization
A. Mass Spectrometry (EI-MS)

The mass spectrum provides the primary confirmation of the molecular weight and the
presence of bromine.[1]
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lon (m/z) Relative Intensity

Assignment

Fragmentation
Mechanism

288 / 290 [M]+

Molecular lon

Characteristic 1:1

doublet due to
Br/

Br isotopes.

259 / 261 [M — 29]+

Loss of Ethyl

Cleavage of the ethyl
group (—CH

CH

)-[1]

243 | 245 [M — 45]+

Loss of OEt

-Cleavage of the
ethoxy group from the

ester.

209 [M - Br]+

Loss of Bromine

Homolytic cleavage of
the C—Br bond.[1]

Diagnostic Insight: The absence of a significant M-18 peak rules out the presence of the

corresponding benzoic acid precursor (which would lose water if not fully dried).

B. Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional group transformation from the acid precursor to the ethyl

ester.[1]
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Frequency (cm
Vibration Mode Functional Group Notes

)

Weak to medium
2980 — 2940 C-H Stretch Alkyl (Ethyl/Methoxy) ) ]
intensity.[1]

Strong, sharp band.
1720 - 1725 C=0 Stretch Ester (Distinguishes from
acid C=0 ~1680).

Skeletal vibrations of

1590, 1505 C=C Stretch Aromatic Ring ]
the benzene ring.
Strong bands due to
1250 — 1210 C-0O Stretch Ether / Ester Ar—O—-C and C-O-C
linkages.
Often obscured, but
750 — 700 C-Br Stretch Alkyl Halide visible in fingerprint

region.

C. Nuclear Magnetic Resonance (NMR)

The NMR data is the definitive proof of regiochemistry. The values below are derived from high-
fidelity data of the acid precursor and standard chemometric shifts for ethyl esters of veratric
acid derivatives.

H NMR (400 MHz, CDCI
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Shift ( o ) ) Structural
Multiplicity Integration Assignment

, Ppm) Justification

Deshielded by
the ortho-ester
carbonyl.[1]
7.60 Singlet (s) 1H H-6 Appears as a
singlet because
H-3 is para (no

coupling).

Deshielded by
the ortho-
) bromine atom.[1]
7.14 Singlet (s) 1H H-3 ) ]
Singlet confirms
para-substitution

relative to H-6.[1]

Quartet (g, J=7.1 Ester -CH Typical ethyl

4.38 2H ester methylene
Hz)
protons.[1]

-OCH Methoxy group

3.94 Singlet (s) 3H para to the ester.
(C4) [1]

-OCH Methoxy group
3.92 Singlet (s) 3H meta to the ester.
(C5) [1]

Triplet (t, J=7.1 Typical ethyl

riplet (t, J=7. -

1.40 H ? 3H Ester -CH ester methyl
z

protons.[1]

Critical Quality Attribute (CQA): If you observe doublets (

Hz) in the aromatic region, your sample is contaminated with the 6-bromo isomer (where
protons are ortho to each other).[1] The pure 2-bromo product must show clean singlets.[1]
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C NMR (100 MHz, CDCI

e Carbonyl (C=0):

165.8[1]
e Aromatic C-O:

152.8, 147.8 (C4, C5)[1]
e Aromatic C-H:

117.3 (C6), 114.7 (C3)[1]
e Quaternary Ar:

121.2 (C1), 115.5 (C2-Br)[1]
o Methoxy:

56.4, 56.1
o Ethyl:

61.3 (CH

), 14.3 (CH

)

Synthesis & Experimental Protocol

To provide context for the analysis, the following protocol outlines the synthesis of the
compound. This method ensures the correct regiochemistry (2-bromo) over the thermodynamic
byproducts.[1]

Diagram 2: Synthesis Workflow
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Ethyl 3,4-dimethoxybenzoate Br2 / Glacial Acetic Acid
(Ethyl Veratrate) (0-5°C)

Dissolve Dropwise Addition

Electrophilic Aromatic Substitution
(Bromination)

2 Hours

Quench with Na2S203
(Remove excess Br2)

Filtration & Drying

Ethyl 2-bromo-4,5-dimethoxybenzoate

(Crystalline Solid)

Click to download full resolution via product page

Caption: Synthesis via bromination of ethyl veratrate. Temperature control is critical to avoid di-
bromination.

Step-by-Step Protocol

¢ Preparation: Dissolve 10.0 g of Ethyl 3,4-dimethoxybenzoate (Ethyl Veratrate) in 30 mL of
glacial acetic acid.

¢ Bromination: Cool the solution to 0-5 °C (Ice bath). Slowly add a solution of 8.0 g Bromine in
20 mL glacial acetic acid over 45 minutes.

o Note: Slow addition prevents local heating and the formation of the 2,6-dibromo byproduct.

[1]
¢ Reaction: Stir at 0-5 °C for 2 hours.

o Workup: Add water until precipitation ceases. Filter the solid.[2][3]
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 Purification: Wash the filter cake with saturated sodium thiosulfate (to remove orange
bromine color) and then water.

» Recrystallization: Recrystallize from ethanol to yield colorless needles.
o Yield: ~55%
o Melting Point: 83—85 °C[1][2]

References

e Synthesis and Properties:Shanshurin, A.A.[2][3][4] "Synthesis of 2-bromo-4,5-
dimethoxybenzoic acid hydrazide." U.S. Patent 3,322,830. Issued May 30, 1967.

e Chemical Data Source:ChemSrc. "Ethyl 2-bromo-4,5-dimethoxybenzoate CAS 17667-33-
3 Data."[1][5][6][7][8] Accessed 2025.[9][10]

e Analogous NMR Data (Acid Precursor):CN102267894A. "Method for preparing 2-bromo-4,5-
dimethoxybenzoic acid."[1][5][6]

» Analogous NMR Data (Ester Confirmation):Siddiqui, Z. et al. "Ethyl 2,6-Dimethoxybenzoate:
Synthesis, Spectroscopic and X-ray Crystallographic Analysis."[1] Molbank 2012, M760.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 10. Ethyl 2-bromo-4-methoxybenzoate | CAS#:1208075-63-1 | Chemsrc [chemsrc.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of Ethyl 2-
bromo-4,5-dimethoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6357859/docs#technical-guide-spectroscopic-
profiling-of-ethyl-2-bromo-4-5-dimethoxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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